2,6-Difluoro-4-(methylthio)benzaldehyde
Overview
Description
2,6-Difluoro-4-(methylthio)benzaldehyde is an organic compound that belongs to the family of aldehydes. It has a molecular weight of 188.2 g/mol . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H6F2OS/c1-12-5-2-7(9)6(4-11)8(10)3-5/h2-4H,1H3 . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound has a molecular weight of 188.2 g/mol . It should be stored at a temperature of 2-8°C .Scientific Research Applications
Copolymerization and Material Properties
- Copolymer Synthesis : 2,6-Difluoro-4-(methylthio)benzaldehyde has been utilized in the synthesis of novel copolymers. For instance, it was involved in the Knoevenagel condensation reaction with methyl cyanoacetate, leading to the preparation of methyl 2-cyano-3-dihalophenyl-2-propenoates, which were subsequently copolymerized with styrene. This process resulted in copolymers characterized by high glass transition temperatures, indicating a significant decrease in chain mobility due to the high dipolar character of the monomer unit (Kharas et al., 2000).
Synthesis of Anticancer and Antiparasitic Compounds
- Anticancer Activity : In the realm of medicinal chemistry, derivatives of this compound were synthesized and assessed for their anticancer properties. A study reported the synthesis of fluoro-substituted stilbenes from fluorinated benzaldehydes, including 2,6-difluoro derivatives, and their potent anticancer activities were highlighted, demonstrating the compound's relevance in the development of novel anticancer agents (Lawrence et al., 2003).
- Antiparasitic Activity : Additionally, this compound derivatives exhibited promising antiparasitic activities. One study synthesized a compound starting from 6-methyl-1H,3H-pyrimidine-2,4-dione, which, after functionalization, showed significant activity against parasites such as Plasmodium falciparum, Trichomonas vaginalis, and Leishmania infantum, underscoring its potential in antiparasitic drug development (Azas et al., 2003).
Chemical Synthesis and Methodology
- Ortho C-H Functionalization : The compound has played a role in advanced synthetic methodologies, such as in the direct, Pd-catalyzed ortho C-H methylation and fluorination of benzaldehydes, showcasing its utility in complex chemical transformations and highlighting its significance in synthetic organic chemistry (Chen & Sorensen, 2018).
- Fluorinated Microporous Polymers : It has been used in the synthesis of fluorinated microporous polymers for carbon dioxide adsorption, demonstrating its application in environmental chemistry and materials science for gas separation technologies (Li, Zhang, & Wang, 2016).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P261 (avoid breathing dust, mist), P305 (if in eyes), P351 (rinse cautiously with water), and P338 (remove contact lenses if present and easy to do) .
Properties
IUPAC Name |
2,6-difluoro-4-methylsulfanylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2OS/c1-12-5-2-7(9)6(4-11)8(10)3-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGWSPZGTELVEOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(C(=C1)F)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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